molecular formula C12H10N2O4 B7763363 ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate

ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate

Cat. No.: B7763363
M. Wt: 246.22 g/mol
InChI Key: YVACJZRCOWZWPY-YFHOEESVSA-N
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Description

Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate is an organic compound with the molecular formula C12H10N2O4 It is a derivative of cinnamic acid and features a nitrophenyl group, a cyano group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of ethyl cyanoacetate with 4-nitrobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is typically carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the product. The use of catalysts and automated systems can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The cyano group can be reduced to an amine using reagents such as lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Reduction of Nitro Group: 4-aminophenyl derivative.

    Reduction of Cyano Group: Amino derivative.

    Hydrolysis of Ester Group: Carboxylic acid derivative.

Scientific Research Applications

Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives and complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyano group can also participate in nucleophilic addition reactions, further contributing to its biological activity.

Comparison with Similar Compounds

Ethyl (2Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate can be compared with other similar compounds such as:

    Ethyl (2E)-3-(4-nitrophenyl)acrylate: Similar structure but lacks the cyano group.

    Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate: Similar structure but different stereochemistry.

    Ethyl 4-nitrocinnamate: Similar structure but lacks the cyano group and has a different functional group arrangement.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (Z)-2-cyano-3-(4-nitrophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c1-2-18-12(15)10(8-13)7-9-3-5-11(6-4-9)14(16)17/h3-7H,2H2,1H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVACJZRCOWZWPY-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2286-33-1
Record name ETHYL ALPHA-CYANO-4-NITROCINNAMATE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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